(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride
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Overview
Description
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine It is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a substitution reaction, where an appropriate amine is reacted with the thiazole ring.
Esterification: The carboxylate group is esterified using ethanol to form the ethyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(1-aminoethyl)thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 5-position.
Uniqueness
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C8H13ClN2O2S |
---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
ethyl 2-[(1S)-1-aminoethyl]-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
NXEIZHIBRKBBSX-JEDNCBNOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(S1)[C@H](C)N.Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(C)N.Cl |
Origin of Product |
United States |
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